molecular formula C8H11ClN2O B1480971 4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine CAS No. 2090594-46-8

4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine

Cat. No.: B1480971
CAS No.: 2090594-46-8
M. Wt: 186.64 g/mol
InChI Key: NXICCVVAMFUJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a chloro group at the 4-position, an ethoxymethyl group at the 6-position, and a methyl group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with ethoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted pyrimidines where the chloro group is replaced by the nucleophile.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

    Coupling Reactions: The products are typically biaryl or vinyl-substituted pyrimidines.

Scientific Research Applications

4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(chloromethyl)-2-methylpyrimidine
  • 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine
  • 4-Chloro-6-(hydroxymethyl)-2-methylpyrimidine

Uniqueness

4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

4-chloro-6-(ethoxymethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-3-12-5-7-4-8(9)11-6(2)10-7/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXICCVVAMFUJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.